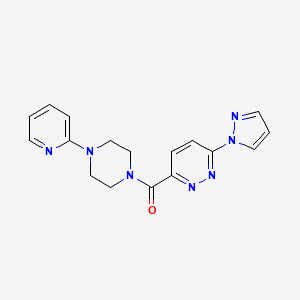
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has been identified as a potent and highly selective P2Y12 receptor antagonist . It is the most potent inhibitor of ADP-induced platelet aggregation among the P2Y12 antagonists described in the literature . A series of derivatives of this compound were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists and showed analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a scalable and environmentally benign route to the free base of branaplam, a small molecule splicing modulator, was identified and developed . This alternative approach circumvented the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route .Applications De Recherche Scientifique
Molecular Interaction Studies
Shim et al. (2002) explored the molecular interaction of a similar antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. Their study provided insights into the conformational analysis, pharmacophore models, and molecular field analysis, which might be relevant to understanding the binding interactions of similar compounds, including the one (Shim et al., 2002).
Antimicrobial and Antiproliferative Activities
Fahim et al. (2021) conducted a study on the synthesis of various heterocyclic compounds and their antimicrobial and in vitro anticancer activity. These insights could be extrapolated to similar compounds, providing an understanding of their potential antimicrobial and antiproliferative applications (Fahim et al., 2021).
Synthesis of Heterocyclic Systems
Youssef et al. (2005) focused on the synthesis of various heterocyclic systems, including 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives. Their research could provide valuable insights into the synthesis methods and potential applications of related compounds (Youssef et al., 2005).
Novel Syntheses and Derivatives
Gaby et al. (2003) investigated the novel synthesis of various pyridazine derivatives. The methodologies and findings from this study can offer a deeper understanding of the synthetic pathways and potential derivatives of similar compounds (Gaby et al., 2003).
Antitumor Activity Evaluation
Abou-Elmagd et al. (2016) evaluated the antitumor activity of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, which could provide a basis for understanding the antitumor potential of similar compounds (Abou-Elmagd et al., 2016).
Inverse Agonist Properties
Landsman et al. (1997) investigated SR141716A, a compound structurally similar to the one , demonstrating its inverse agonist properties at the human cannabinoid CB1 receptor. This study provides valuable information on the functional properties of related compounds (Landsman et al., 1997).
Propriétés
IUPAC Name |
(6-pyrazol-1-ylpyridazin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(14-5-6-16(21-20-14)24-9-3-8-19-24)23-12-10-22(11-13-23)15-4-1-2-7-18-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWJALZRVNKTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

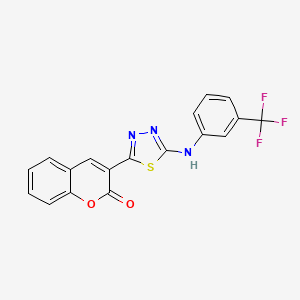
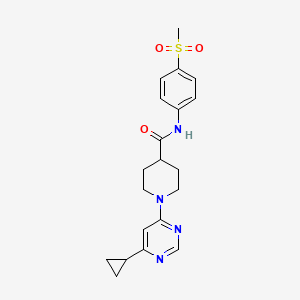
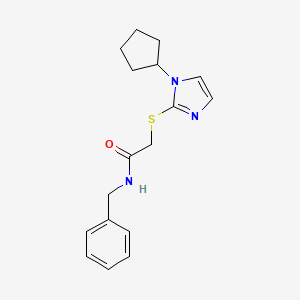
![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2861733.png)
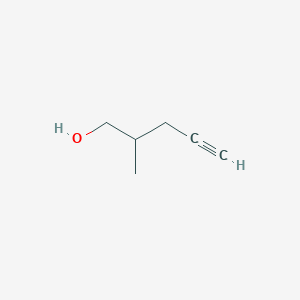
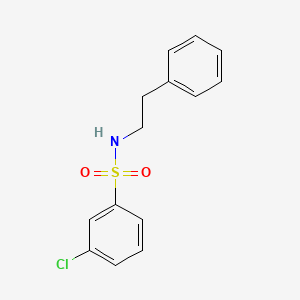
![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)
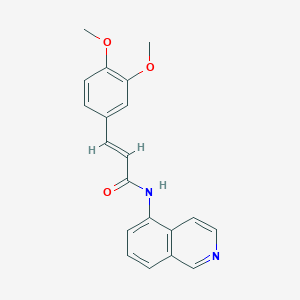
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2861744.png)
![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2861745.png)
![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861746.png)
![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)
![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)